Bis(4-glycidyloxyphenyl) ether

Catalog No.
S1511847
CAS No.
19389-73-2
M.F
C18H18O5
M. Wt
314.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(4-glycidyloxyphenyl) ether

CAS Number

19389-73-2

Product Name

Bis(4-glycidyloxyphenyl) ether

IUPAC Name

2-[[4-[4-(oxiran-2-ylmethoxy)phenoxy]phenoxy]methyl]oxirane

Molecular Formula

C18H18O5

Molecular Weight

314.3 g/mol

InChI

InChI=1S/C18H18O5/c1-5-15(6-2-13(1)19-9-17-11-21-17)23-16-7-3-14(4-8-16)20-10-18-12-22-18/h1-8,17-18H,9-12H2

InChI Key

OUMVQDFNHGJHOM-UHFFFAOYSA-N

SMILES

C1C(O1)COC2=CC=C(C=C2)OC3=CC=C(C=C3)OCC4CO4

Synonyms

2, 2'-[oxybis(4,1-phenyleneoxy-methylene)]bis-Oxirane

Canonical SMILES

C1C(O1)COC2=CC=C(C=C2)OC3=CC=C(C=C3)OCC4CO4

Bis(4-glycidyloxyphenyl) ether, also known as bisphenol A diglycidyl ether, is an organic compound characterized by its viscous liquid state and pale straw color in commercial samples. It is a significant component of many epoxy resin formulations, which are widely used in various industrial applications. The compound features two glycidyl ether groups attached to a biphenyl structure, contributing to its reactivity and utility in forming thermosetting polymers when cured with hardeners like polyamines and phenolic compounds .

  • Hydrolysis: The compound can hydrolyze slowly in the presence of water to form 2,2-bis[4(2,3-dihydroxypropoxy)phenyl]propane (bis-HPPP), which is a product of significant concern due to its potential endocrine-disrupting properties .
  • Curing Reactions: When mixed with curing agents, it crosslinks to form solid epoxy resins. The epoxide groups react with amines or other nucleophiles, leading to a three-dimensional network that enhances mechanical properties and thermal stability .
  • Reactivity with Acids: As an epoxide-containing compound, it readily reacts with acids and nucleophiles, making it suitable for various applications in polymer chemistry .

Research indicates that bis(4-glycidyloxyphenyl) ether may exhibit biological activity that raises health concerns. It is suspected to act as an endocrine disruptor due to the release of bisphenol A upon hydrolysis. Studies have shown potential reproductive and developmental toxicity, along with allergenic effects and genotoxicity in animal models . The compound's interaction with biological systems underscores the need for careful handling and regulation.

The synthesis of bis(4-glycidyloxyphenyl) ether primarily involves the following methods:

  • O-Alkylation: This method entails reacting bisphenol A with epichlorohydrin in the presence of a strong base such as sodium hydroxide. The reaction yields bis(4-glycidyloxyphenyl) ether along with oligomers of varying molecular weights depending on the reaction conditions .
  • Taffy Process: In this commercial process, bisphenol A and epichlorohydrin are reacted under controlled conditions to produce a mixture of monomers and oligomers, which can be further processed into epoxy resins .
  • Fusion Process: This method converts low molecular weight bis(4-glycidyloxyphenyl) ether into higher molecular weight resins by reacting it with additional bisphenol A under heat .

Interaction studies have shown that bis(4-glycidyloxyphenyl) ether can react with various biological molecules such as proteins and nucleic acids due to its electrophilic nature. This reactivity raises concerns about its potential toxicological effects, particularly in long-term exposure scenarios where it may disrupt normal biological functions or lead to adverse health outcomes .

Several compounds share structural similarities with bis(4-glycidyloxyphenyl) ether. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
Bisphenol A diglycidyl etherContains two glycidyl groups attached to a biphenylMost common epoxy resin component; endocrine disruptor
Phenyl glycidyl etherMonofunctional reactive modifierUsed as a chain stopper in resin formulations
Isopropylidenediphenol diglycidyl etherSimilar biphenyl structure but different alkyl substituentsProvides unique mechanical properties in resins
Bis(2-hydroxyethyl) terephthalateContains ester linkages instead of ethersUsed primarily in polyester resins

Bis(4-glycidyloxyphenyl) ether is unique due to its dual glycidyl functionality, enabling it to form highly crosslinked networks that contribute significantly to the mechanical strength and thermal stability of epoxy resins.

Fundamental Reaction Mechanisms

The cure chemistry of bis(4-glycidyloxyphenyl) ether involves several fundamental reaction mechanisms that govern network formation and crosslinking behavior. The compound contains two terminal glycidyl groups connected through a diphenyl ether linkage, providing reactive sites for nucleophilic attack by various curing agents.

The primary reaction mechanism involves nucleophilic ring-opening of the epoxide groups, which can occur through several pathways depending on the curing agent and reaction conditions. The highly strained three-membered oxirane rings are susceptible to attack by nucleophiles such as amines, alcohols, and thiols. These reactions typically proceed under mild conditions and result in the formation of hydroxyl-containing compounds that can participate in further crosslinking reactions.

The fundamental reaction pathways can be categorized into addition polymerization and catalytic polymerization mechanisms. In addition polymerization, the curing agent directly participates in the network formation through chemical bonding with the epoxide groups. Catalytic polymerization involves the use of catalysts that facilitate ring-opening without being consumed in the reaction, promoting homopolymerization of the epoxide groups.

The reaction mechanism is significantly influenced by the electron-withdrawing nature of the diphenyl ether backbone, which affects the electrophilicity of the epoxide carbons. This structural feature creates distinct reactivity patterns compared to conventional bisphenol A diglycidyl ether systems, potentially leading to different cure kinetics and network architectures.

Kinetic Models and Cure Parameters

The curing kinetics of bis(4-glycidyloxyphenyl) ether systems follow complex mathematical models that describe the rate of conversion and network formation. The most commonly applied kinetic models include the Kamal-Sourour autocatalytic model and the Sestak-Berggren model, which account for the complex cure behavior observed in epoxy systems.

The autocatalytic model describes the cure behavior as a function of conversion degree (α) and temperature, incorporating both kinetic and diffusion-controlled regimes. The general form of the autocatalytic kinetic equation is:

$$ \frac{dα}{dt} = (k1 + k2 α^m)(1-α)^n $$

where k₁ and k₂ are temperature-dependent rate constants, and m and n are reaction orders that depend on the specific curing system.

The activation energy for bis(4-glycidyloxyphenyl) ether curing reactions varies significantly depending on the curing agent and reaction conditions. For amine-based systems, activation energies typically range from 40-100 kJ/mol, while anhydride-cured systems generally exhibit activation energies between 60-90 kJ/mol.

The cure kinetics are also influenced by the mobility of reactants and the development of network structure. As the reaction proceeds, the increasing molecular weight and crosslink density lead to reduced mobility, eventually resulting in diffusion-controlled kinetics. This transition typically occurs at high conversion levels and is characterized by a significant decrease in reaction rate.

ParameterValue RangeUnits
Activation Energy (Amine Systems)40-100kJ/mol
Activation Energy (Anhydride Systems)60-90kJ/mol
Pre-exponential Factor10⁶-10¹²s⁻¹
Reaction Order m0.5-1.5-
Reaction Order n1.5-3.0-

Amine-Based Curing Systems

Amine-based curing agents represent the most widely used class of hardeners for bis(4-glycidyloxyphenyl) ether systems. These systems offer excellent mechanical properties, chemical resistance, and can cure at moderate temperatures. The reaction mechanism involves nucleophilic attack of the amine on the epoxide ring, resulting in ring opening and formation of secondary and tertiary amine linkages.

The curing reaction with amines proceeds through a step-growth mechanism, where each amine hydrogen can react with an epoxide group. Primary amines possess two reactive hydrogens, while secondary amines have one reactive hydrogen. The reaction generates hydroxyl groups that can catalyze further reactions and participate in hydrogen bonding within the network.

The cure behavior is significantly influenced by the basicity and steric hindrance of the amine curing agent. Aliphatic amines generally exhibit higher reactivity than aromatic amines due to their higher basicity and reduced steric hindrance. The reaction temperature can range from ambient conditions for highly reactive aliphatic amines to elevated temperatures exceeding 150°C for aromatic diamines.

The network formation in amine-cured systems involves complex competing reactions, including primary amine-epoxide reactions, secondary amine-epoxide reactions, and potential side reactions such as etherification. The relative rates of these reactions determine the final network structure and properties.

Ethylenediamine Systems

Ethylenediamine represents one of the most reactive amine curing agents for bis(4-glycidyloxyphenyl) ether systems. The small molecule size and high basicity of ethylenediamine result in rapid cure rates, often allowing room temperature curing with relatively short gel times.

The reaction mechanism involves sequential attack of the primary amine groups on the epoxide rings. The initial reaction forms a secondary amine adduct, which can subsequently react with additional epoxide groups to form tertiary amine linkages. The reaction is highly exothermic, and careful temperature control is essential to prevent excessive heat buildup.

The cure kinetics of ethylenediamine systems are characterized by short induction periods followed by rapid acceleration. The gel time typically ranges from 20-60 minutes at room temperature, depending on the stoichiometry and presence of diluents or accelerators. The activation energy for ethylenediamine curing is relatively low, typically 40-60 kJ/mol.

The network structure formed with ethylenediamine is characterized by high crosslink density and relatively uniform distribution of crosslinks. The short chain length of ethylenediamine results in a rigid network with high glass transition temperature but potentially limited impact resistance.

PropertyValueUnits
Gel Time (25°C)20-60minutes
Activation Energy40-60kJ/mol
Pot Life15-30minutes
Cure Temperature20-80°C
Crosslink DensityHigh-

Diethanolamine Mechanisms

Diethanolamine presents a more complex curing mechanism compared to simple aliphatic diamines due to its unique structure containing both amine and hydroxyl functionalities. The curing process involves multiple reaction pathways that proceed at different rates and temperatures.

The initial reaction involves the secondary amine of diethanolamine attacking the epoxide ring, forming a tertiary amine adduct. This rapid reaction is followed by a slower gelation reaction involving the hydroxyl groups and remaining epoxide groups. The reaction exhibits unusual temperature dependence, with different mechanisms dominating at different temperature ranges.

At low temperatures, the hydroxyl-epoxide reaction is catalyzed by the tertiary amine formed in the initial reaction, resulting in autocatalytic behavior with pronounced induction times. At higher temperatures, the catalytic effect diminishes, and the reaction follows more conventional kinetics.

The cure kinetics are characterized by two distinct phases: an initial rapid phase involving amine-epoxide reactions, followed by a slower phase involving hydroxyl-epoxide reactions. The time scales of these reactions are well separated, allowing independent study of each phase.

The network structure formed with diethanolamine is characterized by a combination of amine and ether linkages, resulting in networks with balanced mechanical properties. The presence of hydroxyl groups provides additional sites for hydrogen bonding, contributing to the overall network cohesion.

PhaseReaction TypeRate ConstantActivation Energy
InitialAmine-EpoxideFast40-50 kJ/mol
SecondaryHydroxyl-EpoxideSlow60-80 kJ/mol
CatalyzedTertiary Amine CatalyzedVariable50-70 kJ/mol

Diaminodiphenylmethane Reactions

Diaminodiphenylmethane represents an important class of aromatic diamine curing agents that provide excellent thermal stability and mechanical properties to bis(4-glycidyloxyphenyl) ether systems. The aromatic structure reduces the reactivity compared to aliphatic amines, requiring elevated cure temperatures but resulting in superior high-temperature performance.

The curing mechanism involves nucleophilic attack of the primary amine groups on the epoxide rings, followed by secondary amine formation and further crosslinking. The aromatic nature of the diamine reduces its basicity, resulting in slower reaction rates and requiring temperatures typically above 100°C for reasonable cure times.

The cure kinetics are characterized by relatively high activation energies, typically 55-70 kJ/mol, due to the reduced reactivity of the aromatic amine. The reaction follows autocatalytic behavior, with the hydroxyl groups generated during cure providing catalytic activity.

The network formation involves the creation of rigid aromatic linkages that contribute to high glass transition temperatures and excellent thermal stability. The resulting networks exhibit glass transition temperatures often exceeding 200°C, making them suitable for high-temperature applications.

The stoichiometry significantly affects the cure behavior and final properties. Optimal properties are typically achieved with stoichiometric ratios slightly favoring the diamine to ensure complete consumption of epoxide groups.

PropertyValueUnits
Cure Temperature100-160°C
Activation Energy55-70kJ/mol
Glass Transition Temperature200-250°C
Gel Time (120°C)30-90minutes
Thermal StabilityExcellent-

Anhydride Curing Systems

Anhydride curing agents offer unique advantages for bis(4-glycidyloxyphenyl) ether systems, including long pot life, low cure exotherm, and excellent chemical resistance. The curing mechanism involves ring-opening of both the anhydride and epoxide rings, resulting in ester linkages that provide distinctive properties compared to amine-cured systems.

The fundamental reaction mechanism requires the presence of hydroxyl groups or Lewis bases to initiate the reaction. The hydroxyl groups can originate from trace moisture, hydroxyl-containing impurities in the epoxy resin, or deliberately added initiators. The reaction proceeds through a complex series of steps involving anhydride ring opening, ester formation, and subsequent crosslinking.

The cure kinetics are generally slower than amine systems and require elevated temperatures, typically 120-180°C for reasonable cure times. The reaction exhibits characteristics of both step-growth and chain-growth mechanisms, depending on the specific anhydride and reaction conditions.

The network structure formed with anhydride curing agents is characterized by ester linkages that provide excellent chemical resistance and low water absorption. The resulting materials typically exhibit higher glass transition temperatures and better high-temperature performance compared to amine-cured systems.

Methyltetrahydrophthalic Anhydride Reactions

Methyltetrahydrophthalic anhydride represents one of the most commonly used anhydride curing agents for bis(4-glycidyloxyphenyl) ether systems. Its liquid state at room temperature and excellent reactivity make it particularly suitable for various processing applications.

The reaction mechanism involves initial ring-opening of the anhydride by hydroxyl groups, forming a monoester intermediate. This intermediate can then react with epoxide groups to form crosslinked ester networks. The reaction requires catalysts or elevated temperatures to proceed at reasonable rates.

The cure kinetics are characterized by relatively high activation energies, typically 70-90 kJ/mol, reflecting the need for elevated temperatures to achieve complete cure. The reaction follows autocatalytic behavior, with the rate increasing as hydroxyl groups are generated during the cure process.

The stoichiometry significantly affects the cure behavior and final properties. Optimal properties are typically achieved with anhydride to epoxide ratios near 1:1, though slight excesses of anhydride can improve thermal properties in some formulations.

The network structure formed with methyltetrahydrophthalic anhydride is characterized by alicyclic ester linkages that provide excellent thermal stability and chemical resistance. The resulting materials exhibit glass transition temperatures typically in the range of 120-160°C.

PropertyValueUnits
Cure Temperature120-180°C
Activation Energy70-90kJ/mol
Glass Transition Temperature120-160°C
Pot Life (25°C)24-48hours
Chemical ResistanceExcellent-

Non-stoichiometric Effects on Network Formation

Non-stoichiometric formulations of bis(4-glycidyloxyphenyl) ether systems significantly influence network formation, mechanical properties, and cure behavior. Deviations from stoichiometric ratios result in excess functional groups that can affect crosslink density, network topology, and final material properties.

When epoxide groups are in excess, unreacted epoxide functionality can lead to reduced crosslink density and the formation of dangling chains. These structural defects can reduce the glass transition temperature and mechanical properties while potentially improving toughness and impact resistance.

Conversely, when curing agent is in excess, unreacted amine or anhydride groups remain in the network, potentially affecting moisture absorption and chemical resistance. The excess curing agent can also lead to increased free volume and reduced network density.

The critical gel point is significantly affected by stoichiometry, with non-stoichiometric systems requiring higher overall conversion to achieve gelation. The critical conversion for gelation can be predicted using statistical gel theory, which accounts for the functionality of reactants and their relative concentrations.

The network topology in non-stoichiometric systems is characterized by increased heterogeneity, with regions of varying crosslink density and molecular weight between crosslinks. This heterogeneity can be both beneficial and detrimental, depending on the specific application requirements.

StoichiometryCrosslink DensityGlass TransitionMechanical Properties
Epoxide ExcessReducedLowerReduced Stiffness
StoichiometricOptimizedMaximumBalanced
Curing Agent ExcessVariableVariableEnhanced Toughness

Time-Temperature-Transformation Relationships

Time-temperature-transformation diagrams provide comprehensive maps of the cure behavior of bis(4-glycidyloxyphenyl) ether systems, showing the relationships between cure time, temperature, and the occurrence of gelation and vitrification.

The TTT diagram typically displays characteristic S-shaped curves for both gelation and vitrification, reflecting the complex interplay between chemical reaction rates and physical state changes. The gelation curve represents the transition from liquid to elastic solid, while the vitrification curve indicates the transition from rubbery to glassy state.

The minimum cure time for gelation and vitrification occurs at intermediate temperatures, where the reaction rate is sufficiently high but not limited by diffusion effects. At lower temperatures, the reaction rate limits the cure process, while at higher temperatures, rapid vitrification can limit the extent of cure.

The construction of TTT diagrams requires careful consideration of the reaction kinetics, glass transition temperature evolution, and the relationship between cure temperature and final properties. The diagrams provide valuable information for process optimization and quality control.

The shape and position of the TTT curves are influenced by the specific curing agent, stoichiometry, and presence of catalysts or inhibitors. Understanding these relationships is crucial for developing optimal cure cycles and predicting material performance.

Temperature RangeDominant ProcessCharacteristic Time
Low (<60°C)Kinetic ControlHours to Days
Intermediate (60-120°C)BalancedMinutes to Hours
High (>120°C)Diffusion ControlSeconds to Minutes

Gelation and Vitrification Phenomena

Gelation and vitrification represent two critical transitions during the cure of bis(4-glycidyloxyphenyl) ether systems, fundamentally affecting processability and final properties. These transitions occur through different mechanisms and can be identified using various analytical techniques.

Gelation occurs when the growing polymer chains reach sufficient size and connectivity to form an infinite network spanning the entire system. This transition is characterized by a dramatic increase in viscosity and the development of elastic properties. The gel point can be determined rheologically as the crossover of storage and loss moduli.

Vitrification represents the transition from a liquid or rubbery state to a glassy state, occurring when the glass transition temperature of the evolving network equals the cure temperature. This transition is progressive and can significantly affect the cure kinetics by limiting molecular mobility.

The relative occurrence of gelation and vitrification depends on the cure temperature and reaction kinetics. At high cure temperatures, gelation typically occurs before vitrification, while at low temperatures, vitrification can occur before or simultaneously with gelation.

The detection of these transitions requires multiple analytical techniques, including rheology, differential scanning calorimetry, and dynamic mechanical analysis. Each technique provides different information about the network evolution and transition characteristics.

TransitionDetection MethodCharacteristicSignificance
GelationRheologyG' = G''Network Formation
VitrificationDSCTg = TcureKinetic Limitation
CombinedDMAComplex ResponseProcess Window

XLogP3

2.8

Dates

Last modified: 07-17-2023

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